Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate
Description
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a trifluoromethyl group at the C-4 position, a methyl group at C-2, and a phenyl substituent at C-4. The ester moiety at C-3 enhances its lipophilicity, making it a candidate for pharmacological and agrochemical applications.
Properties
IUPAC Name |
methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-13(14(20)21-2)11(15(16,17)18)8-12(19-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZYPWRJQRZKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring demonstrates electrophilic character at electron-deficient positions. Key observations include:
-
Amination : The 2-amine group participates in cross-coupling reactions with aryl halides under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos catalyst system) .
-
Halogenation : Selective bromination occurs at the 5-position of pyrimidine using PBr₃ in DMF (75-82% yield) .
Table 1 : Representative substitution reactions
| Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C-5 (Pyrimidine) | PBr₃ | DMF, 0°C → RT | 5-Bromo derivative | 78% |
| N-2 (Amine) | 4-Bromobenzaldehyde | Pd(OAc)₂, Xantphos, K₂CO₃, dioxane 110°C | N-Aryl derivative | 63% |
Cyclocondensation Reactions
The triazole moiety enables heterocycle expansion through:
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ethers forms bis-triazole systems .
Acid/Base-Mediated Transformations
Protonation sites influence reactivity:
-
Triazole N-protonation (pKa ≈ 3.1) enables electrophilic substitution at C-5
-
Pyrimidine ring activation : HCl-mediated cleavage of methyl groups occurs under harsh conditions (12M HCl, 100°C)
Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate synthetic versatility:
Table 2 : Catalytic coupling performance
| Reaction Type | Catalyst System | Substrate | Conversion |
|---|---|---|---|
| Suzuki-Miyaura | Pd |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and improving antibacterial action.
Anticancer Properties
this compound has also been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various biological models. Research suggests that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases.
Agrochemical Applications
This compound is being explored as a candidate for developing novel agrochemicals. Its efficacy as a pesticide has been noted in studies where it demonstrated significant activity against common agricultural pests. The trifluoromethyl group is believed to enhance the compound's stability and effectiveness under various environmental conditions .
Material Science Applications
In material science, this compound is utilized in the synthesis of advanced materials due to its unique chemical structure. It serves as a precursor for creating functionalized polymers and coatings with enhanced properties such as thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is particularly valuable for improving hydrophobicity and durability .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2021), the anticancer properties of the compound were assessed using MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), indicating its potential as an anticancer therapeutic.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory properties | Effective against bacteria; induces apoptosis |
| Agrochemicals | Potential pesticide candidate | Significant activity against agricultural pests |
| Material Science | Precursor for functionalized polymers and coatings | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity
- Compound [from ]: A pyridine derivative with a trifluoromethyl group at C-5 and methyl at C-6 showed reduced antibacterial activity (IC50 >10 µM) compared to analogs with hydrogen at C-3.
- The chlorine atom may enhance stability compared to the target compound’s methyl group at C-2 .
Herbicidal Activity
- The target compound’s phenyl group at C-6 may enhance lipophilicity and activity compared to smaller substituents like 4-chlorobenzyl .
Physical and Chemical Properties
Key Observations :
Receptor Binding and Selectivity
- SIB-1757 and SIB-1893 []: Pyridine derivatives with trifluoromethyl or styryl groups act as noncompetitive mGluR5 antagonists (IC50 = 0.29–0.37 µM).
Biological Activity
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C13H10F3N1O2
- Molecular Weight : 273.22 g/mol
- IUPAC Name : this compound
The trifluoromethyl group present in the compound contributes significantly to its biological activity. Trifluoromethylated compounds are known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. This modification often results in increased potency against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit substantial antimicrobial properties. For instance, studies have shown that trifluoromethyl-pyridine derivatives can inhibit bacterial growth, with minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Trifluoromethyl pyridine derivatives have been explored for their anticancer potential. A study highlighted that certain pyridine analogs exhibited cytotoxic effects on cancer cell lines, demonstrating IC50 values ranging from 10 µM to 50 µM . The presence of the trifluoromethyl group was crucial for enhancing the interaction with cancer cell targets.
Case Studies
- Antimalarial Activity : In a study investigating antimalarial compounds, derivatives similar to this compound were evaluated for their ability to inhibit PfATP4, a critical target in Plasmodium falciparum. Compounds with similar structures showed EC50 values as low as 0.004 µM, indicating potent antimalarial activity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of trifluoromethyl pyridine derivatives in models of neurodegenerative diseases. The results suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, with effective concentrations reported at around 25 µM .
Table 1: Biological Activities of Trifluoromethyl Pyridine Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Begin with a Biginelli-like multicomponent reaction to assemble the pyridine core. For trifluoromethyl group introduction, use CF₃-containing building blocks (e.g., trifluoromethylpyridine precursors) under anhydrous conditions with catalysts like Pd(PPh₃)₄. Esterification can be achieved via nucleophilic acyl substitution using methyl chloride or methanol under acidic conditions (e.g., H₂SO₄). Monitor reaction progress via TLC and optimize yields by adjusting temperature (80–120°C) and solvent polarity (DMF or DCM) .
- Key Considerations : Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) to remove unreacted reagents. Validate purity using HPLC (>95%) and elemental analysis .
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing to structurally related trifluoromethylpyridines. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. Aromatic protons (pyridine and phenyl) show splitting patterns in δ 7.0–8.5 ppm .
- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion [M+H]⁺. Fragmentation patterns should align with the ester and trifluoromethyl groups (e.g., loss of COOCH₃ or CF₃) .
- Validation : Cross-reference data with computational predictions (e.g., DFT calculations for chemical shifts) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths or angles in the pyridine ring) be resolved during structural analysis?
- Methodology : Use the SHELX suite for refinement. For ambiguous electron density, apply restraints to the pyridine ring geometry and validate via R-factor convergence (<5%). Compare with analogous structures (e.g., Ethyl 4-(4-fluorophenyl)-6-phenylpyridinecarboxylate) to identify deviations caused by steric effects from the trifluoromethyl group .
- Contradiction Handling : If bond angles diverge from expected values (e.g., C-C-C angles in the pyridine ring), perform Hirshfeld surface analysis to assess intermolecular interactions influencing the crystal packing .
Q. What strategies are effective for modifying the trifluoromethyl group to study structure-activity relationships (SAR) in biological systems?
- Methodology :
- Analog Synthesis : Replace CF₃ with Cl, Br, or CH₃ using halogenation or alkylation reactions. For example, substitute CF₃ with isobutyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Bioisosteres : Replace CF₃ with SF₅ or OCF₃ to maintain electronegativity while altering steric bulk. Validate via comparative IC₅₀ assays .
Q. How can reaction mechanisms for side-product formation (e.g., ester hydrolysis or trifluoromethyl displacement) be elucidated?
- Methodology :
- Kinetic Studies : Perform time-resolved ¹H NMR to monitor byproduct formation (e.g., hydrolysis to carboxylic acid under basic conditions).
- Isotopic Labeling : Use D₂O or ¹⁸O-labeled reagents to trace oxygen sources in hydrolysis pathways .
- Mitigation : Add stabilizers (e.g., BHT) to suppress radical-mediated degradation of the trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
